molecular formula C21H22N2O3 B11115108 N-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide

N-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B11115108
M. Wt: 350.4 g/mol
InChI Key: SWZBDAWBLZQMRK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide is an organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with methoxyethyl, methoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the methoxyethyl, methoxyphenyl, and methyl groups. These reactions often require the use of reagents such as methoxyethyl chloride, methoxybenzene, and methyl iodide, along with catalysts like aluminum chloride.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the substituted quinoline with an appropriate amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Brominated or nitrated quinoline derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
  • N-(2-methoxyethyl)-2-phenyl-3-methylquinoline-4-carboxamide
  • N-(2-ethoxyethyl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide

Uniqueness

N-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxyethyl and methoxyphenyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-14-19(21(24)22-12-13-25-2)17-6-4-5-7-18(17)23-20(14)15-8-10-16(26-3)11-9-15/h4-11H,12-13H2,1-3H3,(H,22,24)

InChI Key

SWZBDAWBLZQMRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NCCOC

Origin of Product

United States

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